2-Methoxy-N-methyl-4-nitroaniline 2-Methoxy-N-methyl-4-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC0664589
InChI: InChI=1S/C8H10N2O3/c1-9-7-4-3-6(10(11)12)5-8(7)13-2/h3-5,9H,1-2H3
SMILES: CNC1=C(C=C(C=C1)[N+](=O)[O-])OC
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

2-Methoxy-N-methyl-4-nitroaniline

CAS No.:

Cat. No.: VC0664589

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-N-methyl-4-nitroaniline -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 2-methoxy-N-methyl-4-nitroaniline
Standard InChI InChI=1S/C8H10N2O3/c1-9-7-4-3-6(10(11)12)5-8(7)13-2/h3-5,9H,1-2H3
Standard InChI Key HHFHWDLKFJDVSQ-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=C1)[N+](=O)[O-])OC
Canonical SMILES CNC1=C(C=C(C=C1)[N+](=O)[O-])OC

Introduction

Basic Identification and Structural Properties

2-Methoxy-N-methyl-4-nitroaniline is an aromatic compound characterized by its distinctive yellow to brownish-yellow crystalline appearance. It is identified by CAS registry number 6832-88-8, and contains a benzene ring with multiple functional groups that define its chemical behavior and applications . The compound is also known as (2-Methoxy-4-nitro-phenyl)-methyl-amine in some chemical databases and literature .

Chemical Identity

The compound features a molecular formula of C8H10N2O3 with a molecular weight of 182 Da . It belongs to the broader class of substituted anilines, specifically nitroanilines, which are characterized by the presence of a nitro group on the aromatic ring. The chemical structure includes a methoxy group (-OCH3) at the 2-position, a methyl-substituted amino group (-NHCH3), and a nitro group (-NO2) at the 4-position of the aniline structure .

Structural Characteristics

The molecular structure of 2-Methoxy-N-methyl-4-nitroaniline features:

  • A benzene ring as the core structure

  • A methoxy group at the ortho (2) position

  • A methyl-substituted amino group (secondary amine)

  • A nitro group at the para (4) position

This arrangement of functional groups contributes to the compound's reactivity patterns and physical properties. The presence of both electron-donating groups (methoxy and N-methyl) and an electron-withdrawing group (nitro) creates a unique electronic distribution that influences its chemical behavior .

Physicochemical Properties

2-Methoxy-N-methyl-4-nitroaniline possesses distinct physicochemical properties that determine its behavior in various environments and applications. These properties are crucial for understanding its potential uses and handling requirements.

Solubility and Partition Characteristics

The compound exhibits limited solubility in water but dissolves readily in organic solvents such as ethanol and ether, a property typical of many aromatic compounds with similar functional groups . Its LogP value of 1.23 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic influences its distribution in biological systems and environmental fate.

Molecular Descriptors

Table 1: Molecular Descriptors of 2-Methoxy-N-methyl-4-nitroaniline

PropertyValueSignificance
Molecular Weight182 DaDetermines diffusion and permeation characteristics
LogP1.23Indicates moderate lipophilicity
Heavy Atoms Count13Influences molecular complexity
Rotatable Bond Count3Affects conformational flexibility
Number of Rings1Basic structural feature (aromatic)
Carbon Bond Saturation (Fsp3)0.25Indicates degree of saturation
Polar Surface Area64 ÅRelates to membrane permeability
H-Bond Acceptors4Influences intermolecular interactions
H-Bond Donors1Affects solubility and binding properties

Source: Data compiled from available chemical information

Synthetic Methods and Production

The synthesis of 2-Methoxy-N-methyl-4-nitroaniline involves selective functionalization of an aromatic ring with specific substituents. While direct synthesis information for this exact compound is limited in the provided search results, insights can be drawn from related compounds and general synthetic approaches.

Applications and Uses

2-Methoxy-N-methyl-4-nitroaniline finds applications across various industries due to its unique structural features and reactivity profile.

Intermediate in Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for the production of more complex molecules used in pharmaceuticals and agrochemicals . Its functional groups provide multiple sites for further chemical transformations, making it versatile in synthetic chemistry.

Dye Industry Applications

As a structural analog to compounds used in azo dye synthesis, 2-Methoxy-N-methyl-4-nitroaniline likely plays a role in the production of specialty dyes and pigments . Compounds in this class are often employed as intermediates in the textile and paint industries, contributing to the development of colored products with specific properties .

Polymer Industry

In polymer chemistry, compounds similar to 2-Methoxy-N-methyl-4-nitroaniline are utilized as additives in polymer formulations to enhance thermal and UV stability . The compound may serve as a stabilizer in materials such as polyvinyl chloride (PVC), improving their resistance to degradation when exposed to heat or sunlight .

Additional Industrial Applications

SupplierLead TimeShips FromPurity (%)Pack SizePrice (USD)
eNovation Chemicals LLC20 daysUnited States95250 mg425
eNovation Chemicals LLC20 daysUnited States95500 mg702
eNovation Chemicals LLC20 daysUnited States951 g1,282
eNovation Chemicals LLC20 daysUnited States955 g5,146

Source: Commercial supplier information from chemical databases

The relatively high pricing reflects the specialized nature of the compound and the complexity involved in its synthesis and purification. Custom pack sizes and bulk quantities may be available through direct inquiry with suppliers .

Identification Methods and Analytical Considerations

Spectroscopic Identification

For analytical purposes, 2-Methoxy-N-methyl-4-nitroaniline can be identified and characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation

  • UV-visible spectroscopy

Chemical Identifiers

The compound can be uniquely identified using several standard chemical identifiers:

  • CAS Registry Number: 6832-88-8

  • MFCD: MFCD00179574

  • IUPAC Name: 2-methoxy-N-methyl-4-nitroaniline

  • Various catalog numbers including: 21R0012, AE-641/05530013, ArZ-UP373342, ArZ-UP501534, BBV-36857903, CSC011806210, EN300-8074367, LN01115722, Y1123347, ZXC146478, ZXC217167

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